![molecular formula C19H13F3N2O4S B3139869 methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 477857-77-5](/img/structure/B3139869.png)
methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Overview
Description
Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H13F3N2O4S and its molecular weight is 422.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
- The synthesis and structural characterization of various pyrrole and thiophene derivatives have been extensively studied. For example, Mukovoz et al. (2017) discuss the synthesis and antimicrobial activity of methyl pyrrol-2-yl acetates, highlighting their potential as antimicrobial agents due to their specific structure and functional groups. This research suggests a focus on exploring novel compounds for antimicrobial properties (Mukovoz et al., 2017).
- Another study by Velikorodov et al. (2011) elaborates on the synthesis of pyrrol-yloxindoles, indicating the broad interest in modifying pyrrole structures to explore different biological activities and chemical properties (Velikorodov et al., 2011).
Antimicrobial Activity
- The antimicrobial activity of pyrrole derivatives has been a subject of interest. The study by Mukovoz et al. (2017) on methyl pyrrol-2-yl acetates demonstrates their efficacy against specific bacterial strains, offering a pathway to developing new antimicrobial agents (Mukovoz et al., 2017).
Applications in Material Science
- Research by Variş et al. (2006) on the synthesis and characterization of a new soluble conducting polymer derived from pyrrole and its application in electrochromic devices showcases the versatility of pyrrole derivatives in material science, particularly in developing components for electronic devices (Variş et al., 2006).
Novel Synthetic Pathways
- The work by Khlebnikov et al. (2018) introduces a novel synthetic route for creating alkyl pyrrole-2-carboxylates with trifluoromethyl groups, highlighting the ongoing exploration of new methods and compounds in organic synthesis (Khlebnikov et al., 2018).
properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(7-9-29-16)24-8-3-6-13(24)15(25)17(26)23-12-5-2-4-11(10-12)19(20,21)22/h2-10H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNABVCJHCRHPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113162 | |
Record name | Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477857-77-5 | |
Record name | Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477857-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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